molecular formula C16H29ClO B3082494 (E)-hexadec-9-enoyl chloride CAS No. 112713-36-7

(E)-hexadec-9-enoyl chloride

Cat. No. B3082494
CAS RN: 112713-36-7
M. Wt: 272.9 g/mol
InChI Key: VZQFJZYVQNXVRY-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadec-9-enoyl chloride could be a derivative of hexadecenoic acid, which is a type of unsaturated fatty acid. The “(E)” denotes the configuration of the double bond in the molecule, indicating that it is in the trans configuration . The chloride indicates that it is an acyl chloride derivative, which are typically reactive and used in organic synthesis .


Chemical Reactions Analysis

Acyl chlorides are highly reactive and can undergo a variety of reactions including nucleophilic acyl substitution and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-hexadec-9-enoyl chloride” would likely be similar to other long-chain acyl chlorides. These compounds are typically oily liquids and are less dense than water .

Mechanism of Action

The mechanism of action would depend on the specific reaction that “(E)-hexadec-9-enoyl chloride” is involved in. In general, acyl chlorides are electrophiles and can react with nucleophiles in substitution reactions .

Safety and Hazards

Acyl chlorides, including “(E)-hexadec-9-enoyl chloride”, are typically corrosive and can cause burns to skin and eyes. They are also harmful if inhaled or swallowed .

Future Directions

The future directions for research on “(E)-hexadec-9-enoyl chloride” would likely depend on its potential applications. For instance, if it has unique properties that make it useful in a particular chemical synthesis, research might focus on optimizing its production or finding new uses for it .

properties

IUPAC Name

(E)-hexadec-9-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQFJZYVQNXVRY-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-hexadec-9-enoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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